molecular formula C10H10N4O3Se B1623543 9-Butyl-9H-fluoren-9-ol CAS No. 5806-10-0

9-Butyl-9H-fluoren-9-ol

Cat. No. B1623543
CAS RN: 5806-10-0
M. Wt: 313.18 g/mol
InChI Key: BCMLYKXCMYFAKS-UHFFFAOYSA-N
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Description

9-Butyl-9H-fluoren-9-ol is a derivative of fluorene . It is a compound with the molecular formula C17H18O . It is a major metabolite of a compound developed as a wakefulness-promoting agent .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene backbone with a butyl group and a hydroxyl group attached to the 9-position . The average mass of the molecule is 238.324 Da .

Scientific Research Applications

1. Applications in Organic Light-Emitting Devices

Research has shown that polyfluorenes, such as those derived from 9-Butyl-9H-fluoren-9-ol, exhibit significant potential in organic light-emitting devices (OLEDs). For instance, a study revealed that polyfluorenes prepared from defect-free monomers like this compound demonstrated minimal green emission attributable to fluorenone formation in light-emitting devices (Cho et al., 2007).

2. Host Materials for Blue Phosphorescence

This compound derivatives have been used to synthesize materials that act as hosts for blue phosphor in phosphorescent organic light-emitting diodes (PhOLEDs). Studies demonstrate that these materials, due to their high triplet energy and other photoluminescent properties, are effective in enhancing the efficiency of blue PhOLEDs (Liu et al., 2017).

3. Synthesis of Blue Emissive Compounds

Research in the field of synthetic organic chemistry has explored the use of this compound derivatives in creating blue emissive compounds. These compounds have applications in various photophysical processes, with studies demonstrating their potential in solvatochromism and emission processes (Athira et al., 2020).

4. High-Performance Organic Light-Emitting Diodes

The use of this compound derivatives in constructing high-performance organic light-emitting diodes has been extensively researched. These derivatives have been utilized to create materials that significantly enhance the efficiency and performance of OLEDs (Ye et al., 2010).

5. Photovoltaic Applications

In photovoltaic research, this compound derivatives have been utilized in the synthesis of narrow band gap conjugated polymers. These polymers have shown promising results in bulk heterojunction polymer solar cells, enhancing power conversion efficiencies (Du et al., 2011).

Safety and Hazards

The safety data sheet for 9-Butyl-9H-fluoren-9-ol suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary target of 9-Butyl-9H-fluoren-9-ol is currently unknown. It is known that fluorenol, a related compound, acts as a weak dopamine reuptake inhibitor

Mode of Action

As mentioned, it may interact with the dopamine system, potentially inhibiting the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This could result in enhanced dopaminergic signaling, but this is purely speculative at this point.

Pharmacokinetics

The lipophilicity of fluorenol, a related compound, is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily . This could potentially enhance its bioavailability in the central nervous system.

Biochemical Analysis

properties

IUPAC Name

9-butylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-12-17(18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,18H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPYXMNCSDWAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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